1-(o-Tolyl)-1H-pyrazole-4-carbonitrile
Description
1-(o-Tolyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a nitrile group at position 4 and an ortho-methylphenyl (o-Tolyl) substituent at position 1. This compound belongs to a broader class of pyrazole-4-carbonitriles, which are synthesized via multistep reactions involving hydroxylamine hydrochloride, sodium hydroxide, and acetic anhydride under reflux conditions .
Properties
CAS No. |
712-39-0 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-(2-methylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-4-2-3-5-11(9)14-8-10(6-12)7-13-14/h2-5,7-8H,1H3 |
InChI Key |
PBHDAQCCLAAKPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C#N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups (EWGs): The 2,4-dinitrophenyl substituent () enhances thermal stability (m.p. 228–229°C) due to strong intermolecular interactions, while the nitrile group (IR ~2296 cm⁻¹) remains consistent across analogs . Heterocyclic Substituents: Tetrazole-thio () and pyridinyl () groups introduce sulfur or nitrogen heteroatoms, improving coordination properties for medicinal applications .
Synthetic Methodologies :
- Traditional methods (e.g., acetic anhydride reflux ) contrast with greener approaches like guar-gum biocatalysis () and Cu@C/TEMPO catalysis (), which improve sustainability and selectivity .
Applications: Pharmaceuticals: Nitrile-containing pyrazoles are pivotal in drug discovery. Agrochemicals: The o-Tolyl derivative’s stability and steric profile make it suitable for pesticide development .
Preparation Methods
Direct Cyclization of Hydrazines with Nitrile Precursors
A common approach to synthesizing pyrazole derivatives such as 1-(o-Tolyl)-1H-pyrazole-4-carbonitrile involves the reaction of hydrazine derivatives with suitable nitrile-containing precursors under controlled conditions.
Procedure : The reaction typically involves mixing an o-tolyl-substituted hydrazine with a nitrile precursor in a polar solvent such as methanol or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 90 °C) under an inert atmosphere (nitrogen) to prevent oxidation.
Reaction Monitoring and Workup : Thin-layer chromatography (TLC) is used to monitor reaction progress. After completion, the mixture is cooled, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is achieved by silica gel column chromatography using ethyl acetate/hexane solvent systems.
Yields and Characterization : Yields reported for similar pyrazole carbonitriles are high (e.g., 86-89%), with products isolated as solids characterized by melting point, IR, and NMR spectroscopy, confirming the presence of the cyano group and aromatic protons.
Condensation of Hydrazines with Ketene Acetals and Tetracyanoethylene
An alternative and highly selective method involves the condensation of hydrazino derivatives with ketene acetals or tetracyanoethylene to form pyrazole-4-carbonitrile compounds.
Key Reactants : 3-hydrazino-6-(p-tolyl)pyridazine and ketene S,S- or S,N-acetals or tetracyanoethylene are reacted in methanol at room temperature.
Reaction Outcome : This method yields pyrazole-o-aminonitriles selectively, avoiding isomeric mixtures. The reaction proceeds smoothly over several hours and is followed by solvent evaporation and recrystallization.
Structural Confirmation : The regioselectivity and structure of the products are confirmed by X-ray crystallography, IR, 1H-NMR, 13C-NMR, and mass spectrometry. For instance, the substituted nitrogen adjacent to the amino group in the pyrazole ring is confirmed by crystallographic data.
Esterification and Halogenated Solvent-Mediated Processes
Patented processes describe the preparation of pyrazole-4-carboxylic acid esters, which can be precursors or analogs of pyrazole-4-carbonitrile derivatives.
Solvent Selection : Use of halogenated organic solvents such as 1,1,1,3,3-pentafluorobutane enhances regioselectivity and yield in ester formation, which is relevant for pyrazole derivatives synthesis.
Process Description : Reaction of alkyl or aryl-substituted precursors with hydrazine in the presence of these solvents under mild conditions leads to high-purity esters with environmental benefits.
Relevance : While focused on esters, the methodology informs the preparation of pyrazole carbonitriles by providing efficient hydrazine-based cyclization routes and solvent optimization strategies.
Reaction Conditions and Optimization
Research Findings and Characterization Data
Yields : High yields (70-89%) are consistently reported for pyrazole-4-carbonitrile derivatives synthesized via hydrazine condensation and cyclization.
Spectral Data : Characteristic IR absorptions for the cyano group (~2210 cm^-1), amino groups (~3300-3400 cm^-1), and aromatic protons in 1H-NMR confirm the structure. 13C-NMR shows signals for the cyano carbon (~79 ppm) and aromatic carbons.
Crystallographic Data : Single-crystal X-ray diffraction confirms molecular geometry and substitution pattern, validating synthetic routes and regioselectivity.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic routes for 1-(o-Tolyl)-1H-pyrazole-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via cyclocondensation of o-tolylhydrazine with cyanoacetylene derivatives under acidic conditions (e.g., HCl/EtOH). Alternatively, transition metal-catalyzed methods, such as copper(I)-mediated azide-alkyne cycloaddition (CuAAC), are effective for introducing functional groups. For example, azide intermediates (e.g., 5-azido-1H-pyrazole-4-carbonitrile) react with alkynes in THF/water with CuSO₄ and sodium ascorbate at 50°C for 16 hours .
Q. Table 1: Representative Reaction Conditions
| Method | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | o-Tolylhydrazine, cyanoacetylene | EtOH/HCl | 60–75 | |
| CuAAC | CuSO₄, sodium ascorbate | THF/H₂O | 66–88 |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm (e.g., o-tolyl protons), while the pyrazole ring protons resonate at δ 8.5–9.2 ppm. Solvent choice (DMSO-d₆ or CDCl₃) affects peak splitting .
- ¹³C NMR : The nitrile carbon is observed at δ 112–119 ppm, and aromatic carbons appear at δ 125–150 ppm .
- IR : A strong absorption band at ~2240 cm⁻¹ confirms the nitrile group .
- HRMS : Validates molecular mass within ±0.0002 Da (e.g., [M]+ calculated for C₁₁H₁₀N₄: 214.0855) .
Q. What are the common reactivity patterns of pyrazole-4-carbonitrile derivatives in organic synthesis?
- Methodological Answer :
- Nitrile Reactivity : Undergoes nucleophilic addition (e.g., with amines to form amidines) or reduction to amines .
- Pyrazole Ring : Participates in electrophilic substitution at the 3-position (activated by the electron-withdrawing CN group) and cycloadditions (e.g., Huisgen reaction to form triazoles) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?
- Methodological Answer : Yield optimization involves:
- Catalyst Loading : 0.2–0.5 equiv CuSO₄ in CuAAC reactions improves efficiency without side products .
- Solvent Polarity : THF/water (1:1) enhances reaction rates in click chemistry .
- Temperature Control : Microwave-assisted synthesis (80°C, 1–2 hours) reduces time compared to traditional reflux (16–72 hours) .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CuSO₄ Loading | 0.2–0.5 equiv | +15–20% |
| Solvent (THF/H₂O) | 1:1 v/v | +25% |
| Reaction Time (microwave) | 1–2 hours | +30% |
Q. What strategies resolve contradictions in NMR and X-ray crystallography data for pyrazole-4-carbonitrile derivatives?
- Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from tautomerism or conformational flexibility. Strategies include:
- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) to identify tautomeric equilibria .
- DFT Calculations : B3LYP/6-311G** models predict dominant tautomers and validate spectroscopic assignments .
- High-Resolution X-ray : SHELXL refinement with twinned data (SHELXPRO interface) resolves structural ambiguities .
Q. How does computational modeling predict the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- Frontier Orbital Analysis : HOMO-LUMO gaps (DFT) identify reactive sites. The nitrile group lowers LUMO energy, favoring nucleophilic attack at the pyrazole 4-position .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF stabilizes transition states in CuAAC) .
- Docking Studies : Predict binding affinities for triazole hybrids in enzyme inhibition assays (e.g., anticancer targets like MCF-7) .
Key Considerations for Researchers
- Data Reproducibility : Cross-validate spectroscopic results with multiple techniques (e.g., HRMS + IR + X-ray) .
- Safety Protocols : Handle nitriles in fume hoods due to acute toxicity risks (Category 4; GHS warnings) .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., MTT assays for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
